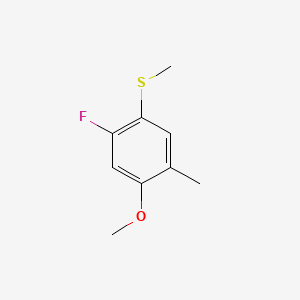
(2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of a fluorine atom, a methoxy group, a methyl group, and a methylsulfane group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane typically involves the introduction of the fluorine, methoxy, and methyl groups onto the benzene ring, followed by the attachment of the methylsulfane group. Common synthetic routes include:
Halogenation: Introduction of the fluorine atom onto the benzene ring.
Methoxylation: Introduction of the methoxy group.
Methylation: Introduction of the methyl group.
Thioether Formation: Attachment of the methylsulfane group.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, while the methoxy and methyl groups influence its solubility and stability.
相似化合物的比较
Similar Compounds
- (2-Fluoro-4-methoxyphenyl)(methyl)sulfane
- (2-Fluoro-5-methoxy-4-methylphenyl)(methyl)sulfane
- (2-Fluoro-4-methylphenyl)(methyl)sulfane
Uniqueness
(2-Fluoro-4-methoxy-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The combination of fluorine, methoxy, and methyl groups, along with the methylsulfane moiety, makes it a versatile compound with diverse applications.
属性
分子式 |
C9H11FOS |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
1-fluoro-5-methoxy-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FOS/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,1-3H3 |
InChI 键 |
DPEPKNQNQSZDKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1OC)F)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


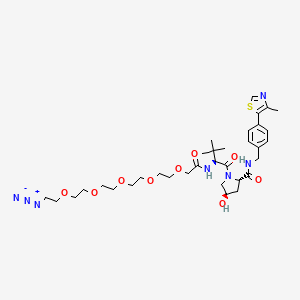

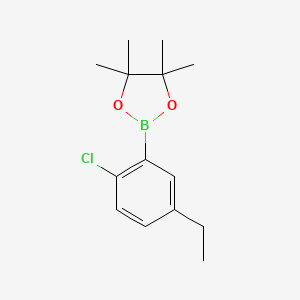
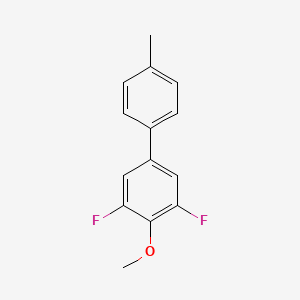
![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14024561.png)
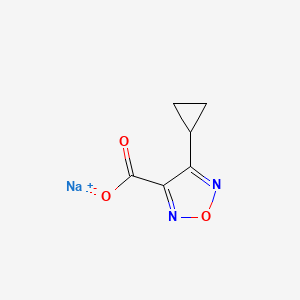

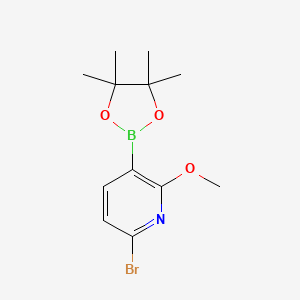
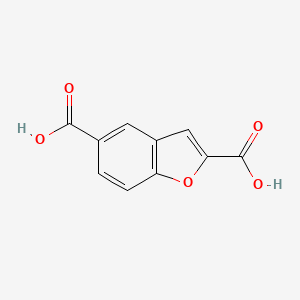
![Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B14024582.png)


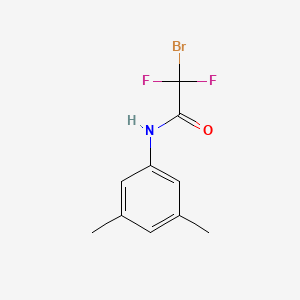
![8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide](/img/structure/B14024606.png)
